1-(3-chlorophenyl)-4-cyclopropyl-6-(3,5-dimethoxybenzyl)-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
1-(3-chlorophenyl)-4-cyclopropyl-6-(3,5-dimethoxybenzyl)-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one is a useful research compound. Its molecular formula is C23H21ClN4O3 and its molecular weight is 436.9. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
1-(3-chlorophenyl)-4-cyclopropyl-6-(3,5-dimethoxybenzyl)-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound belongs to the pyrazolo[3,4-d]pyridazine class, characterized by a fused pyrazole and pyridazine ring system. Its molecular structure includes:
- Chlorophenyl group : Enhances lipophilicity and may affect receptor binding.
- Cyclopropyl moiety : Often associated with biological activity in drug design.
- Dimethoxybenzyl substituent : Potentially contributes to the compound's pharmacokinetics and interaction with biological targets.
Antitumor Activity
Research indicates that pyrazole derivatives exhibit significant antitumor properties. The compound has been evaluated for its efficacy against various cancer cell lines. For instance:
- MCF-7 and MDA-MB-231 Breast Cancer Cells : Studies have shown that derivatives with similar structures demonstrate cytotoxic effects in these cell lines. The compound's structural features may enhance its ability to inhibit cancer cell proliferation through apoptosis induction and cell cycle arrest .
Anti-inflammatory Effects
Pyrazole derivatives are known for their anti-inflammatory properties. The compound may inhibit key inflammatory pathways, which could be beneficial in treating conditions characterized by chronic inflammation. In vitro studies have indicated that similar compounds can suppress pro-inflammatory cytokines and enzymes .
Antimicrobial Activity
The antimicrobial potential of pyrazole compounds has been explored extensively. Preliminary studies suggest that the compound may exhibit activity against various bacterial strains, potentially through mechanisms involving disruption of bacterial cell walls or inhibition of key metabolic pathways .
The biological activity of this compound is likely mediated through:
- Enzyme Inhibition : Similar compounds have been shown to inhibit kinases involved in cancer progression.
- Receptor Interaction : The chlorophenyl group may enhance binding affinity to specific receptors implicated in tumor growth and inflammation.
Case Studies
Several case studies highlight the effectiveness of pyrazole derivatives in clinical and preclinical settings:
- Combination Therapy with Doxorubicin : A study demonstrated that certain pyrazole derivatives enhanced the efficacy of doxorubicin in resistant breast cancer cell lines, suggesting a synergistic effect that warrants further investigation .
- In Vivo Antitumor Activity : Animal models treated with pyrazole derivatives showed reduced tumor growth rates compared to control groups, indicating potential for therapeutic application .
Data Tables
Eigenschaften
IUPAC Name |
1-(3-chlorophenyl)-4-cyclopropyl-6-[(3,5-dimethoxyphenyl)methyl]pyrazolo[3,4-d]pyridazin-7-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21ClN4O3/c1-30-18-8-14(9-19(11-18)31-2)13-27-23(29)22-20(21(26-27)15-6-7-15)12-25-28(22)17-5-3-4-16(24)10-17/h3-5,8-12,15H,6-7,13H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CGLIVMBNWVMZOF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)CN2C(=O)C3=C(C=NN3C4=CC(=CC=C4)Cl)C(=N2)C5CC5)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21ClN4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.